REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].CC[O-].[Na+].[Na].[CH3:9][O:10][C:11]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[C:15]([O:21][CH3:22])[C:12]=1[C:13]#[N:14]>C(O)C>[CH3:22][O:21][C:15]1[CH:16]=[C:17]([O:19][CH3:20])[CH:18]=[C:11]([O:10][CH3:9])[C:12]=1[C:13](=[N:2][OH:3])[NH2:14] |f:0.1,2.3,^1:7|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C(=CC(=C1)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added, at a temperature in the region of 15° C.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 41 h
|
Duration
|
41 h
|
Type
|
CUSTOM
|
Details
|
before evaporating to dryness
|
Type
|
WASH
|
Details
|
The crystals are washed with water and with dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(N)=NO)C(=CC(=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |